Product packaging for Benzyl (2-Bromo-5-fluorophenyl)carbamate(Cat. No.:)

Benzyl (2-Bromo-5-fluorophenyl)carbamate

Cat. No.: B13641229
M. Wt: 324.14 g/mol
InChI Key: CUHOEXJFKIJCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl (2-Bromo-5-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C14H11BrFNO2 and its molecular weight is 324.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrFNO2 B13641229 Benzyl (2-Bromo-5-fluorophenyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

benzyl N-(2-bromo-5-fluorophenyl)carbamate

InChI

InChI=1S/C14H11BrFNO2/c15-12-7-6-11(16)8-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

CUHOEXJFKIJCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Academic Context and Significance of Benzyl 2 Bromo 5 Fluorophenyl Carbamate

Emerging Research Paradigms for Aryl Carbamates

Aryl carbamates, a class of organic compounds characterized by the -NHC(=O)O-Ar functional group, have become increasingly pivotal in diverse fields of chemical science. researchgate.netnih.gov Their growing role is largely due to their chemical stability and their ability to enhance the permeability of molecules across cellular membranes. researchgate.netnih.gov In medicinal chemistry, the carbamate (B1207046) group is a key structural motif found in many approved drugs and prodrugs. nih.gov

One of the most significant emerging paradigms is the use of the carbamate linkage as a stable surrogate for the peptide bond in peptidomimetics. acs.org This is crucial in drug design because peptide-based molecules often suffer from poor in vivo stability. nih.gov Replacing the amide bond with a carbamate functionality can confer metabolic stability towards enzymes that would otherwise degrade the molecule. acs.org Furthermore, the carbamate group can participate in hydrogen bonding and impose conformational restrictions, which can help in fine-tuning the interaction of a drug with its target enzyme or receptor. nih.govacs.org

Beyond medicinal chemistry, aryl carbamates are fundamental tools in organic synthesis. They serve as robust protecting groups for amines, demonstrating stability against acids, bases, and hydrogenation. nih.gov The development of novel synthesis methods, such as palladium-catalyzed cross-coupling reactions, has expanded the accessibility and variety of aryl carbamates, allowing for their use as precursors to isocyanates and in the synthesis of materials like polyurethanes. researchgate.netorganic-chemistry.org

Research AreaApplication of Aryl CarbamatesSignificance
Medicinal ChemistryPeptide bond surrogate in drug design. nih.govacs.orgIncreases metabolic stability and cell permeability. researchgate.netnih.gov
Drug DeliveryUsed in the formation of prodrugs. researchgate.netnih.govMasks functional groups to improve pharmacokinetics. researchgate.net
Organic SynthesisProtecting groups for amines. nih.govOffers chemical stability under various reaction conditions. nih.gov
AgrochemicalsActive ingredients in pesticides and herbicides. organic-chemistry.orgProvides targeted biological activity. organic-chemistry.org
Materials SciencePrecursors to diisocyanates for polyurethane synthesis. organic-chemistry.orgEnables the creation of diverse polymer materials. organic-chemistry.org

The Unique Role of Halogenated Phenyl Carbamates in Contemporary Chemical Research

The introduction of halogen atoms, such as fluorine and bromine, onto phenyl carbamates imparts unique properties that are highly sought after in contemporary chemical research, particularly in drug discovery. mdpi.com Halogens can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, and metabolic stability. mdpi.com

Fluorine, being the most electronegative element, can significantly alter the pKa of nearby functional groups, which can enhance binding affinity to biological targets. mdpi.com Its small size means it can often be substituted for a hydrogen atom without causing significant steric hindrance. This substitution can also block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.com

Bromine, while larger and less electronegative than fluorine, also plays a crucial role. The presence of a bromine atom can enhance a molecule's binding interactions through halogen bonding. Furthermore, the 2-bromo-5-fluoro substitution pattern seen in Benzyl (B1604629) (2-Bromo-5-fluorophenyl)carbamate is of particular interest. This pattern is found in various biologically active compounds where the interplay between the electron-withdrawing fluorine and the larger, more polarizable bromine can be critical for target engagement. nih.gov Research on compounds containing the 2-bromo-5-fluorophenyl moiety has shown its utility in the synthesis of molecules with potential antifungal and anticancer activities. nih.govresearchgate.net

HalogenKey PropertyImpact in Chemical Research
Fluorine (F)High electronegativity, small size. mdpi.comModulates pKa, blocks metabolic oxidation, enhances binding affinity. mdpi.com
Chlorine (Cl)Intermediate electronegativity and size.Increases lipophilicity and can participate in halogen bonding.
Bromine (Br)Larger size, good leaving group.Enhances binding through halogen bonds; useful synthetic handle for cross-coupling reactions.
Iodine (I)Largest size, most polarizable.Strong halogen bond donor; often used in synthetic transformations.

Historical Development of Research Focus on Benzyl (2-Bromo-5-fluorophenyl)carbamate Analogues

While specific historical research on this compound itself is not extensively documented, the development of its structural analogues provides a clear trajectory of scientific interest. The research focus has evolved from the synthesis of basic halogenated building blocks to their incorporation into complex, functionally active molecules.

Early interest in halogenated phenyl compounds was often driven by their utility as intermediates in organic synthesis. For instance, building blocks like 2-bromo-5-fluorobenzaldehyde (B45324) and 5-bromo-2-fluorobenzeneboronic acid have been developed as versatile precursors for more complex structures. nih.govgoogle.com The synthesis of such intermediates laid the groundwork for their subsequent use in medicinal and materials chemistry.

In more recent years, the 2-bromo-5-fluorophenyl moiety has been incorporated into a variety of molecular scaffolds to explore its effect on biological activity. Studies have described the synthesis of 2-(2-bromo-5-fluorophenyl)-substituted thiochromenes and pyrazoles, investigating their potential as anticancer and antifungal agents, respectively. nih.govresearchgate.net This demonstrates a clear research progression towards understanding the specific contribution of this di-halogenated phenyl ring to bioactivity.

The benzyl carbamate group, on the other hand, has a long history as a reliable amine-protecting group (Cbz or Z group) in peptide synthesis. wikipedia.org The convergence of these two areas of research—the use of the 2-bromo-5-fluorophenyl scaffold for biological activity and the application of the benzyl carbamate as a synthetic tool—is exemplified in the structure of this compound. Analogues such as Benzyl (3-Fluoro-4-morpholinophenyl)carbamate have been synthesized as key intermediates for antibiotics like linezolid, showcasing the modern application of such structures in pharmaceutical development. ossila.com This historical trend highlights a shift from foundational synthesis to the rational design of complex molecules where each structural component, including the specific halogenation pattern and the carbamate linker, is chosen to achieve a desired function.

Analogue/Structural ComponentResearch ContextYear of Publication/Focus
5-bromo-2-fluorobenzeneboronic acidIntermediate for non-ester pyrethroid pesticides. google.comFocus on synthetic utility.
2-(2-bromo-5-fluorophenyl)-thiochromenesSynthesis and investigation of biological activity (potential anticancer). nih.govFocus on bio-functional molecules.
5-(2-bromo-5-fluorophenyl)-dihydropyrazoleSynthesis and evaluation as an antifungal agent. researchgate.netFocus on medicinal chemistry applications.
Benzyl (3-Fluoro-4-morpholinophenyl)carbamateIntermediate in the synthesis of the antibiotic Linezolid. ossila.comApplication in pharmaceutical manufacturing.
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAnalogue design for cholinesterase inhibitors. nih.govRational drug design based on halogenated scaffolds.

Synthetic Methodologies and Route Optimization for Benzyl 2 Bromo 5 Fluorophenyl Carbamate

Advanced Strategies for Carbamate (B1207046) Bond Formation

The construction of the carbamate linkage is a pivotal step in the synthesis of Benzyl (B1604629) (2-Bromo-5-fluorophenyl)carbamate. This can be achieved through various methods, broadly categorized into phosgene-based and non-phosgene approaches, with the choice of method often depending on factors such as scale, safety, and available starting materials.

Phosgenation and Non-Phosgene Approaches to Benzyl (2-Bromo-5-fluorophenyl)carbamate Synthesis

Phosgenation Route: The traditional and highly efficient method for carbamate synthesis involves the use of phosgene (B1210022) or its safer liquid equivalent, triphosgene. In this approach, 2-bromo-5-fluoroaniline (B94856) would first react with phosgene to form an isocyanate intermediate, 2-bromo-5-fluorophenyl isocyanate. This reactive intermediate is then trapped with benzyl alcohol to yield the desired carbamate. While effective, the high toxicity of phosgene necessitates stringent safety precautions. google.com A variation of this method involves the preparation of benzyl chloroformate from benzyl alcohol and phosgene, which then reacts with 2-bromo-5-fluoroaniline to form the target molecule. chemicalbook.com

Non-Phosgene Routes: Growing environmental and safety concerns have spurred the development of numerous non-phosgene alternatives for carbamate synthesis. One prominent method involves the reaction of an amine with a carbonate, such as diphenyl carbonate, which can be derived from carbon dioxide. rsc.orgjaci.or.jp Another approach is the direct carbonylation of amines and alcohols using carbon monoxide, often facilitated by a catalyst. researchgate.net The use of carbon dioxide as a C1 source is particularly attractive due to its abundance and low toxicity. google.com For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. google.com Continuous flow processes have also been developed, coupling a Curtius rearrangement of a carboxylic acid with trapping of the resulting isocyanate by an alcohol, offering a safe and scalable alternative. beilstein-journals.org

A comparative overview of these approaches is presented below:

MethodReagentsAdvantagesDisadvantages
Phosgenation 2-Bromo-5-fluoroaniline, Phosgene/Triphosgene, Benzyl alcoholHigh efficiency, Well-establishedHigh toxicity of phosgene, Requires specialized handling
Benzyl Chloroformate 2-Bromo-5-fluoroaniline, Benzyl chloroformateReadily available chloroformateBenzyl chloroformate is often prepared from phosgene
Carbonate Exchange 2-Bromo-5-fluoroaniline, Diphenyl carbonate, Benzyl alcoholAvoids phosgene, Uses CO2-derived reagentsMay require catalysts and higher temperatures
Direct Carbonylation 2-Bromo-5-fluoroaniline, Benzyl alcohol, Carbon MonoxidePhosgene-freeRequires handling of CO gas, Catalysts needed
Three-Component Coupling 2-Bromo-5-fluoroaniline, Benzyl halide, Carbon DioxideUtilizes CO2, Milder conditionsMay require specific catalysts and bases
Curtius Rearrangement Carboxylic acid precursor, Diphenylphosphoryl azide, Benzyl alcoholPhosgene-free, Can be adapted for flow chemistryMulti-step process from the corresponding acid

Catalyst Systems and Reaction Conditions in the Synthesis of this compound

The efficiency of carbamate synthesis, particularly in non-phosgene routes, is often dictated by the choice of catalyst and reaction conditions. For the synthesis of benzyl carbamate from benzyl alcohol and urea, a non-phosgene approach, catalysts comprising a combination of iron oxide, titanium oxide, and nickel oxide on an alumina support have been shown to be effective. nih.gov These reactions are typically carried out under reduced pressure at temperatures ranging from 140-180°C. nih.gov Another catalytic system for the same transformation utilizes an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C in a sealed tube, achieving high yields. chemicalbook.com

In palladium-catalyzed approaches, such as the N-alkylation of anilines with benzyl alcohols, a cobalt-based catalyst (CoNx@NC) with a base like potassium tert-butoxide in toluene at 140°C has been reported. researchgate.net The reaction conditions for the synthesis of this compound would likely involve the reaction of 2-bromo-5-fluoroaniline with a suitable benzylating agent in the presence of a catalyst and base.

Key parameters influencing these catalytic reactions include:

Catalyst: The choice of metal and ligand is crucial. For instance, in palladium-catalyzed aminations, bulky electron-rich phosphine (B1218219) ligands are often employed.

Base: The base plays a critical role in activating the amine and/or the alcohol. Common bases include alkali metal carbonates, hydroxides, and alkoxides.

Solvent: The solvent can significantly affect reaction rates and yields. Aprotic polar solvents like DMF and toluene are commonly used.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system.

Pressure: Some carbonylation reactions may require elevated pressures of carbon monoxide or carbon dioxide.

Functional Group Interconversions and Late-Stage Functionalization Pertaining to the 2-Bromo-5-fluorophenyl Moiety

The synthesis of this compound can also be approached through the modification of a pre-formed carbamate or aniline (B41778) precursor. This involves strategic halogenation and cross-coupling reactions.

Regioselective Halogenation and Fluorination Precursors

The regioselective introduction of the bromine atom onto a 3-fluoroaniline precursor is a key step if the synthesis starts from this compound. The amino group is a strong ortho-, para-director in electrophilic aromatic substitution. Therefore, direct bromination of 3-fluoroaniline would likely lead to a mixture of isomers. To achieve the desired 2-bromo-5-fluoro substitution pattern, it is often necessary to protect the amino group, for example, as an acetanilide, to modulate its directing effect and steric hindrance.

Alternatively, starting from 4-fluoroaniline (B128567), a multi-step sequence involving acylation, nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group can yield 2-bromo-5-fluoroaniline. researchgate.net Copper(II) halides in ionic liquids have been used for the regioselective chlorination and bromination of unprotected anilines, offering a milder alternative to traditional methods. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Bromide of this compound

The bromine atom in this compound serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of various substituents. Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Reaction: Reaction with alkenes to form C-C double bonds.

The choice of palladium catalyst and ligand is critical for the success of these reactions, especially with a potentially coordinating carbamate group present in the molecule. For instance, palladium complexes with bulky, electron-rich phosphine ligands are often effective for these transformations. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields and prevent side reactions. It has been shown that palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone can proceed selectively at the bromine position over nucleophilic substitution of the fluorine. rsc.org

Asymmetric Synthesis Approaches and Stereochemical Control in Related Benzyl Carbamates

While this compound itself is not chiral, related benzyl carbamates can possess elements of chirality. For instance, if the molecule has a prostereogenic axis, it can exist as a pair of atropisomers. The asymmetric synthesis of such atropisomeric compounds with an N-C chiral axis has been an area of active research. appchemical.com

Catalytic asymmetric methods, such as the Buchwald-Hartwig amination using chiral ligands, have been employed for the enantioselective synthesis of axially chiral anilides. Chiral phosphoric acids have also been used as catalysts in the atroposelective synthesis of N-aryl 1,2,4-triazoles. These approaches could potentially be adapted to control the stereochemistry of related carbamate structures where rotational restriction around a single bond leads to stable enantiomers.

The key to achieving stereochemical control lies in the use of a chiral catalyst or auxiliary that can differentiate between the two prochiral faces of the substrate during the bond-forming step. The development of such methods for carbamates bearing substitution patterns similar to the title compound would be a valuable extension of asymmetric synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental stewardship in the chemical industry has spurred the development of synthetic methodologies that align with the principles of green chemistry. For the production of this compound, a compound of interest in various research and development sectors, the adoption of sustainable practices is crucial. This section explores potential green chemistry approaches to its synthesis, focusing on the reduction of hazardous substances, the use of renewable resources, and the improvement of reaction efficiency.

The conventional synthesis of carbamates often involves the use of hazardous reagents such as phosgene derivatives and volatile organic solvents, which pose significant environmental and safety risks. In contrast, green synthetic routes aim to mitigate these issues through innovative catalytic systems, alternative reaction media, and the optimization of reaction conditions to enhance atom economy.

One promising avenue for the sustainable synthesis of carbamates involves the use of continuous flow processes. beilstein-journals.org This methodology offers several advantages over traditional batch reactions, including enhanced heat and mass transfer, improved reaction control, and the potential for in-line purification. beilstein-journals.org A continuous flow setup can be designed to minimize waste by enabling the recycling of solvents and catalysts. For the synthesis of this compound, a flow system could potentially involve the reaction of 2-bromo-5-fluoroaniline with a suitable benzylating agent in the presence of a heterogeneous catalyst, thereby simplifying catalyst recovery and reuse.

Biocatalysis represents another cornerstone of green chemistry that could be applied to the synthesis of this compound. Enzymes, such as lipases, can catalyze the formation of carbamate linkages under mild reaction conditions, often in aqueous or solvent-free systems. The high selectivity of enzymes can lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification steps. A potential biocatalytic route could involve the enzymatic reaction between a derivative of 2-bromo-5-fluoroaniline and a benzyl donor.

The choice of solvent is a critical factor in the environmental impact of a chemical process. The replacement of traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce pollution. For the synthesis of this compound, research into the solubility and reactivity of the starting materials in these green solvents could pave the way for more environmentally benign processes.

Furthermore, the principles of atom economy can be integrated into the synthetic design by choosing reaction pathways that maximize the incorporation of all starting materials into the final product. For instance, addition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

To illustrate the potential improvements offered by green chemistry, the following table compares a hypothetical traditional synthesis route with a potential green alternative for the synthesis of this compound.

ParameterTraditional SynthesisGreen Synthesis (Hypothetical)
Reagents Phosgene derivative, 2-bromo-5-fluoroaniline, Benzyl alcoholCarbon dioxide, 2-bromo-5-fluoroaniline, Benzyl alcohol
Catalyst Stoichiometric base (e.g., pyridine)Reusable solid acid or base catalyst, or enzymatic catalyst
Solvent Chlorinated solvents (e.g., dichloromethane)Supercritical CO2, ionic liquids, or solvent-free
Byproducts Halogenated waste, stoichiometric saltsMinimal byproducts, potentially water
Energy Input High temperature refluxLower temperature, potentially ambient
Purification Multi-step extraction and column chromatographyIn-line purification (flow chemistry) or direct crystallization

Detailed research findings on the direct application of these green principles to the synthesis of this compound are not yet prevalent in the public domain. However, the successful application of these methodologies to the synthesis of other carbamates provides a strong foundation for future research and development in this area. beilstein-journals.orgscirp.org The optimization of reaction conditions, including catalyst loading, temperature, and pressure, will be crucial in developing a truly sustainable and economically viable process for the production of this compound.

Reactivity Profiles and Mechanistic Investigations of Benzyl 2 Bromo 5 Fluorophenyl Carbamate

Electrophilic and Nucleophilic Substitution Reactions Involving the Aryl Ring of Benzyl (B1604629) (2-Bromo-5-fluorophenyl)carbamate

The substituted aryl ring of Benzyl (2-bromo-5-fluorophenyl)carbamate is primed for a variety of transformations. The presence of a bromine atom, a fluorine atom, and a directing carbamate (B1207046) group allows for selective functionalization through several synthetic strategies.

Halogen-dance (HD) reactions, also referred to as base-catalyzed halogen dance (BCHD), involve the base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.org While no specific studies on this compound undergoing this rearrangement have been reported, its structure suggests a potential for such reactivity. The reaction is typically initiated by deprotonation of the aromatic ring using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an aryllithium intermediate. This is followed by a series of halogen-metal exchange steps that result in the migration of the halogen.

For this compound, treatment with a strong lithium amide base could induce a 1,2-migration of the bromine atom. The mechanism would likely proceed as follows:

Deprotonation: The strong base deprotonates the aryl ring, most likely at the C6 position, which is ortho to the powerful directing carbamate group.

Halogen-Metal Exchange: The resulting aryllithium intermediate can then undergo an intramolecular bromine transfer. This process is believed to occur via a bridged intermediate or a series of rapid equilibria, leading to a thermodynamically more stable aryllithium species.

Quenching: The newly formed aryllithium can be trapped by an electrophile (E+), including a proton from the solvent or a deliberately added reagent, to yield the rearranged product.

The fluorine atom is generally not prone to migration in halogen-dance reactions and would likely serve as a static directing group. clockss.org This reaction pathway offers a strategic method for introducing functional groups at positions that are not directly accessible through other substitution patterns. clockss.org

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The carbamate group, particularly the N-substituted carbamate present in this compound, is recognized as a strong DMG. organic-chemistry.orgnih.gov

Upon treatment with an alkyllithium base like n-butyllithium or sec-butyllithium, the carbamate group directs the deprotonation exclusively to the ortho positions. wikipedia.org In this specific molecule, two ortho positions are available: C6 and C2. However, the C2 position is already substituted with a bromine atom. Therefore, lithiation is expected to occur regioselectively at the C6 position.

The resulting C6-lithiated intermediate is a versatile nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the aryl ring. This enables the synthesis of highly substituted aromatic compounds.

Table 1: Potential Electrophiles for Trapping the Ortho-Lithiated Intermediate

Electrophile ClassSpecific Reagent ExampleFunctional Group Introduced
Alkyl HalidesMethyl Iodide (CH₃I)Methyl (-CH₃)
Aldehydes/KetonesBenzaldehyde (C₆H₅CHO)Hydroxybenzyl (-CH(OH)C₆H₅)
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid (-COOH)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
Boronic EstersTrimethyl borate (B1201080) (B(OCH₃)₃)Boronic Acid (-B(OH)₂)
Halogen SourcesHexachloroethane (C₂Cl₆)Chlorine (-Cl)

This strategy provides a robust and predictable method for elaborating the structure of this compound, leveraging the powerful directing ability of the carbamate moiety.

Cleavage and Deprotection Strategies for the Benzyl Carbamate Moiety

The benzyl carbamate (Cbz) group is a cornerstone of amine protection in organic synthesis, and its removal is a critical step in many synthetic sequences. thieme-connect.com A variety of methods have been developed for its cleavage, offering a range of conditions to accommodate sensitive functional groups that may be present in the molecule, such as the aryl bromide and fluoride (B91410) in this compound.

Key deprotection strategies include:

Catalytic Hydrogenolysis: This classic method involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) to cleave the benzylic C-O bond. While effective, it is often incompatible with other reducible functional groups like alkenes or alkynes. researchgate.net

Reductive Cleavage: Milder reductive conditions using trialkylsilanes (e.g., triethylsilane) with a palladium catalyst offer an alternative that is compatible with a wider range of functional groups, although the reactivity of aryl bromides under these conditions can be substrate-dependent. thieme-connect.com

Photocatalysis: Modern methods utilize visible light and a photocatalyst to cleave the benzyl group under exceptionally mild conditions, showing excellent chemoselectivity. researchgate.net

Nucleophilic Cleavage: Certain nucleophiles can effect the removal of the Cbz group. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base provides a non-reductive pathway for deprotection. organic-chemistry.org Another mild method involves the use of tetrabutylammonium (B224687) fluoride (TBAF) in an appropriate solvent. organic-chemistry.org

Table 2: Selected Deprotection Methods for the Benzyl Carbamate Group

MethodReagents and ConditionsCompatibility Notes
Catalytic HydrogenolysisH₂, Pd/C, solvent (e.g., EtOH, EtOAc)Incompatible with reducible groups (alkenes, alkynes). May cause hydrodebromination of the aryl bromide.
Silane-Mediated ReductionEt₃SiH, PdCl₂, Et₃N, CH₂Cl₂Mild conditions compatible with alkenes and aryl chlorides. Aryl bromide may be affected. thieme-connect.com
PhotocatalysisVisible light, phenolate-type photocatalystVery mild and highly chemoselective. researchgate.net
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄, DMA, 75 °CUseful for substrates with sensitive functionalities. organic-chemistry.org
Fluoride-Mediated CleavageTBAF, THFMild conditions for carbamate removal. organic-chemistry.org

Rearrangement Reactions and Their Mechanistic Pathways

While directed ortho-metalation is a common pathway for lithiated carbamates, rearrangement reactions can also occur. The anionic ortho-Fries (AoF) rearrangement is a well-documented reaction for aryl O-carbamates, involving the migration of the carbamoyl (B1232498) group from the oxygen atom to the ortho-lithiated carbon. nih.govresearchgate.net

For an N-carbamate like this compound, an analogous anionic N-Fries rearrangement is a plausible, albeit less common, competing pathway under DoM conditions. This rearrangement would involve the migration of the benzyloxycarbonyl group from the nitrogen atom to the adjacent ortho-carbon (C6), which is deprotonated by the strong base.

The proposed mechanism is as follows:

Ortho-Lithiation: Treatment with a strong alkyllithium base generates the C6-lithiated intermediate, as described in the DoM section.

Intramolecular Nucleophilic Attack: The nucleophilic C6-lithio species attacks the electrophilic carbonyl carbon of the carbamate group.

Intermediate Formation: This attack forms a tetracoordinate anionic intermediate.

Rearrangement and Protonation: Subsequent workup with an acid source would lead to the cleavage of the C-N bond and protonation, resulting in an ortho-aminobenzyl ester derivative.

This rearrangement pathway competes directly with the trapping of the lithiated intermediate by an external electrophile. The outcome is often dependent on reaction conditions such as temperature, solvent, and the nature of the base used.

Transition Metal-Catalyzed Transformations of this compound

The carbon-bromine bond on the aryl ring of this compound serves as a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C2 position.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or boronic ester). nih.gov The reaction is renowned for its mild conditions and high functional group tolerance. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. The reaction is typically co-catalyzed by palladium and copper(I) salts. The mechanism involves the formation of a copper(I) acetylide, which then participates in the palladium catalytic cycle via transmetalation.

Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. mdpi.com The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium species, which is converted back to the active Pd(0) catalyst by a base. mdpi.com

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst / LigandBaseSolventCoupling Partner
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, THFAryl/Alkyl Boronic Acid or Ester
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHTHF, DMFTerminal Alkyne
Heck Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, AcetonitrileAlkene

These powerful coupling reactions transform this compound from a simple substituted aniline (B41778) derivative into a versatile building block for the synthesis of complex molecular architectures, including pharmaceuticals and advanced materials.

The general mechanism of the Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base. The catalytic cycle typically includes oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst.

Further research and publication in this specific area are required to provide the detailed information necessary for a thorough discussion of the Buchwald-Hartwig amination and related C-N bond formations of this compound.

Advanced Structural Elucidation and Conformational Analysis of Benzyl 2 Bromo 5 Fluorophenyl Carbamate

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation

While a dedicated single-crystal X-ray structure for Benzyl (B1604629) (2-Bromo-5-fluorophenyl)carbamate is not publicly available, extensive analysis of closely related halogenated phenyl carbamates, such as Benzyl N-(3-chloro-4-fluorophenyl)carbamate, provides a robust model for its solid-state conformation. scienceopen.com These studies indicate that the molecule is inherently non-planar. The crystal structure is typically stabilized by a network of intermolecular hydrogen bonds, most notably N—H···O interactions where the carbamate's amine proton acts as a donor to the carbonyl oxygen of an adjacent molecule. scienceopen.com

The core carbamate (B1207046) linkage (–O–C(=O)–N–) generally adopts a trans conformation, which is energetically favorable. The dihedral angles between the planes of the phenyl rings and the central carbamate group are significant, preventing the molecule from achieving full planarity. For instance, in an analogue structure, the dihedral angle between the chlorofluorophenyl ring and the central ketone group was found to be 31.6 (2)°. scienceopen.com This twisting is a result of steric hindrance and the optimization of crystal packing forces. The solid-state structure is a delicate balance of intramolecular steric effects and intermolecular stabilizing forces like hydrogen bonding and van der Waals interactions.

Below is a table of expected crystallographic parameters for Benzyl (2-Bromo-5-fluorophenyl)carbamate, extrapolated from analogous structures.

ParameterExpected Value
Crystal SystemOrthorhombic or Monoclinic
Space GroupPbca or P2₁/c
Key Intermolecular InteractionN—H···O Hydrogen Bonding
Molecular ConformationNon-planar
Carbamate Linkagetrans conformation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Solution-State Conformation

1D NMR Techniques (¹H, ¹³C, ¹⁹F) for Primary Structural Assignment

One-dimensional NMR spectroscopy is fundamental for confirming the primary chemical structure of this compound in solution.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The five protons of the benzyl ring would appear in the aromatic region (δ 7.3–7.5 ppm). The benzylic methylene (B1212753) (–CH₂–) protons would yield a characteristic singlet around δ 5.2 ppm. The three protons on the 2-bromo-5-fluorophenyl ring would appear as complex multiplets further downfield due to the electronic effects of the halogen substituents, with coupling between themselves and with the fluorine atom. The N–H proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon spectrum would display signals for all 14 carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing around δ 153–155 ppm. The benzylic carbon (–CH₂) would be found near δ 67 ppm. The aromatic carbons would resonate in the δ 110–140 ppm range. The carbon atoms directly bonded to bromine and fluorine would show characteristic shifts and C-F coupling, which is invaluable for unambiguous assignment.

¹⁹F NMR: The fluorine spectrum would exhibit a single resonance for the fluorine atom on the phenyl ring. The multiplicity of this signal would depend on its coupling to nearby protons, providing further structural confirmation.

Predicted 1D NMR Data

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H N–H 8.0 - 9.5 (broad s)
¹H Benzyl Ar–H 7.30 - 7.50 (m, 5H)
¹H –O–CH₂ –Ph ~5.20 (s, 2H)
¹H Bromo-fluoro-phenyl Ar–H 7.00 - 8.20 (m, 3H)
¹³C C =O 153 - 155
¹³C Benzyl C -1 (quat.) ~136
¹³C Benzyl Ar–C 127 - 129
¹³C Bromo-fluoro-phenyl Ar–C 110 - 140 (with C-F coupling)
¹³C –O–CH₂ –Ph ~67

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are essential for assembling the complete molecular structure and understanding its spatial arrangement in solution. ugm.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show the correlations between the protons within the 2-bromo-5-fluorophenyl ring and, separately, the protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the benzylic proton signal at ~5.2 ppm to the carbon signal at ~67 ppm and connect each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular backbone by showing correlations between protons and carbons over two to three bonds. Key expected correlations include from the N–H proton to the carbonyl carbon and to carbons on the bromo-fluorophenyl ring, and from the benzylic (–CH₂–) protons to the benzyl C-1 and the carbamate carbonyl carbon, thus connecting all fragments of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. They can provide valuable information on the preferred solution-state conformation. For example, correlations between the benzylic protons and the proton at the C6 position of the 2-bromo-5-fluorophenyl ring would indicate a spatial closeness, helping to define the rotational orientation around the N–C(aryl) bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy provides a molecular fingerprint, identifying functional groups and probing intermolecular interactions like hydrogen bonding. ijtsrd.comresearchgate.net

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to be dominated by several key absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N–H stretching vibration. The most intense band would be the C=O (carbonyl) stretch, appearing at approximately 1700–1730 cm⁻¹. Other significant bands include the C–O stretching vibration around 1220–1250 cm⁻¹, aromatic C=C stretching in the 1450–1600 cm⁻¹ region, and C–H stretching just above 3000 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the phenyl rings would give rise to prominent bands.

Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹)
N–H Stretch ~3300
Aromatic C–H Stretch 3030 - 3100
Aliphatic C–H Stretch 2850 - 2950
C=O Stretch 1700 - 1730
Aromatic C=C Stretch 1450 - 1600
N–H Bend ~1520
C–O Stretch 1220 - 1250
C–N Stretch 1200 - 1350
C–F Stretch 1100 - 1200

Mass Spectrometry Techniques for Molecular Fragmentation Patterns and Isotopic Analysis (beyond basic identification)

Mass spectrometry (MS) provides information on the molecular weight and elemental composition and reveals structural details through fragmentation analysis. libretexts.org

For this compound (Molecular Weight: ~324.15 g/mol ), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the presence of bromine, the molecular ion would appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu

The fragmentation of the molecule is expected to follow predictable pathways for benzyl esters and amides. The most prominent fragmentation pathways would include:

Benzylic Cleavage: Cleavage of the benzyl C–O bond is highly favorable, leading to the formation of the very stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. researchgate.netlibretexts.org

Acylium Ion Formation: Cleavage of the O–CH₂ bond can lead to the formation of the [M-C₇H₇]⁺ fragment corresponding to the rest of the molecule.

McLafferty Rearrangement is not possible as there are no gamma-hydrogens relative to the carbonyl group.

Cleavage around the Carbamate: Fragmentation can occur on either side of the carbamate group, leading to ions such as [C₆H₃BrFNCO]⁺ or [C₆H₅CH₂O]⁺.

Expected Mass Fragments

m/z Identity Fragmentation Pathway
323/325 [M]⁺ Molecular Ion (with Br isotope pattern)
91 [C₇H₇]⁺ Alpha-cleavage of benzyl group (Tropylium ion)
216/218 [C₇H₃BrFNO]⁺ Loss of benzyl radical
108 [C₇H₈O]⁺ Benzyl alcohol fragment ion

Computational Chemistry and Theoretical Modeling of Benzyl 2 Bromo 5 Fluorophenyl Carbamate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These studies can predict molecular geometry, electronic distribution, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netdoaj.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like Benzyl (B1604629) (2-Bromo-5-fluorophenyl)carbamate. DFT calculations are employed to determine a variety of ground state properties that are crucial for understanding the molecule's stability and reactivity.

The process typically begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. Functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311+G(d,p), are commonly used for such calculations on carbamate-containing compounds. plos.orgscirp.orgscirp.org

Key properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability. semanticscholar.org For carbamates, the HOMO is often located on the aromatic ring, while the LUMO may be centered on the carbonyl group of the carbamate (B1207046) moiety. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, chemical potential (µ), hardness (η), and electrophilicity (ω). semanticscholar.orgchemrxiv.org These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Generic Carbamate Note: This table presents typical data for carbamate compounds and is for illustrative purposes only, as specific data for Benzyl (2-Bromo-5-fluorophenyl)carbamate is not available in the cited literature.

DescriptorFormulaTypical Value Range (eV)
HOMO Energy (EHOMO)--6.0 to -9.0
LUMO Energy (ELUMO)--1.0 to 2.0
Energy Gap (ΔE)ELUMO - EHOMO5.0 to 8.0
Chemical Potential (µ)(EHOMO + ELUMO) / 2-3.5 to -5.5
Hardness (η)(ELUMO - EHOMO) / 22.5 to 4.0
Electrophilicity (ω)µ2 / 2η1.5 to 3.5

Ab Initio Methods for High-Accuracy Energy Predictions

While DFT is highly efficient, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used when higher accuracy is required. These methods are based on first principles without empirical parameterization. They are computationally more demanding but can provide benchmark-quality energies and properties. For molecules like this compound, ab initio calculations could be used to refine the geometries obtained from DFT or to calculate reaction energies and activation barriers for potential metabolic pathways with greater precision. Studies on similar benzyl carbamates have utilized methods like HF/6-31+G(d) to obtain accurate results. scirp.orgscirp.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be crucial for:

Conformational Analysis: The molecule possesses several rotatable bonds, particularly around the carbamate linkage and the benzyl group. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is important as the biological activity of a molecule is often dependent on its three-dimensional shape. The presence of rotamers can sometimes be confirmed experimentally by NMR, which shows coalescence of signals at different temperatures. acs.org

Solvent Effects: Biological processes occur in an aqueous environment. MD simulations explicitly model the interactions between the solute (the carbamate) and solvent molecules (e.g., water). This allows for the calculation of solvation free energies and provides a realistic picture of how the solvent influences the molecule's conformation and behavior.

The results of MD simulations can validate findings from docking studies by confirming the stability of a proposed binding pose within a biological target over a simulated time period, typically in the nanosecond range. nih.govmdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org Should a series of derivatives of this compound be synthesized and tested for a specific biological activity, QSAR would be a powerful tool for optimizing their potency and guiding the design of new, more effective compounds.

Topological and Electrostatic Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a series of this compound derivatives, a wide range of descriptors would be calculated.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like size, shape, and branching. Examples include molecular weight, connectivity indices, and atom counts.

Electrostatic Descriptors: These relate to the 3D distribution of charge in the molecule. They are often calculated using quantum mechanical methods and include dipole moment, partial charges on atoms, and descriptors derived from the MEP. Quantum descriptors such as HOMO/LUMO energies and electrophilicity have been shown to be relevant for modeling the activity of carbamates. researchgate.netdoaj.orgnih.gov

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. plos.org

Table 2: Examples of Molecular Descriptors for QSAR Modeling Note: This table lists common descriptor types that would be calculated for this compound and its derivatives in a QSAR study.

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular composition
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
Geometrical Molecular Surface Area, Molecular Volume3D size and shape
Electrostatic Dipole Moment, Partial ChargesCharge distribution
Quantum Mechanical EHOMO, ELUMO, Hardness (η)Electronic structure and reactivity

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target. acs.orgnih.gov

If this compound were identified as an active compound, a ligand-based pharmacophore model could be developed. This involves aligning it with other known active molecules to identify common chemical features, such as:

Hydrogen bond acceptors (e.g., the carbonyl oxygen).

Hydrogen bond donors (e.g., the N-H group).

Aromatic rings (the benzyl and fluorobromophenyl groups).

Hydrophobic features.

This resulting pharmacophore model serves as a 3D query to search large databases of chemical compounds (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active. mdpi.com This approach accelerates the discovery of novel chemical starting points for drug development. nih.gov

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies focused on the elucidation of the reaction mechanism for this compound through computational pathways and transition state analysis.

While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms, including identifying transition states, intermediates, and calculating activation energies for compounds of similar classes, no such detailed analyses have been published for this compound itself. Theoretical studies on other carbamates often explore their formation from amines and carbon dioxide sources or their hydrolysis, providing insights into the stability of intermediates and the energy profiles of various potential pathways. nih.govmdpi.com However, without specific research on the title compound, any discussion of its reaction coordinates, transition state geometries, or potential energy surfaces would be purely speculative and fall outside the scope of established scientific findings.

Therefore, the creation of data tables detailing calculated energy barriers, bond lengths of transition states, or vibrational frequencies related to the reaction mechanism of this compound is not possible at this time. Further research in the field of computational chemistry would be required to provide these specific insights.

Applications of Benzyl 2 Bromo 5 Fluorophenyl Carbamate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in Benzyl (B1604629) (2-bromo-5-fluorophenyl)carbamate makes it a valuable starting material for constructing complex heterocyclic molecules. The carbamate (B1207046) group serves as a stable, protected form of an aniline (B41778), which can be strategically revealed or utilized in cyclization reactions.

The benzyloxycarbonyl (Cbz) protecting group is stable under various conditions but can be readily removed through methods like catalytic hydrogenolysis. total-synthesis.comijacskros.com This deprotection unmasks the amine functionality of the 2-bromo-5-fluoroaniline (B94856) core, making it available for a wide range of classical heterocyclic syntheses, such as those used to form benzimidazoles, quinolines, or other fused ring systems.

Alternatively, the intact Cbz-protected bromoaniline can participate directly in cyclization reactions. Research has shown that Cbz-protected bromoanilines are effective nucleophiles in reactions that form new rings. acs.org For instance, they can be used to synthesize six-membered nitrogen-containing heterocycles like tetrahydroquinolines under mild, base-mediated conditions. acs.org The presence of the bromine and fluorine atoms on the aromatic ring also influences the reactivity and regioselectivity of these cyclization processes, offering pathways to specifically substituted heterocyclic targets that are of interest in medicinal chemistry and materials science.

Heterocyclic SystemSynthetic StrategyRole of Precursor
BenzimidazolesDeprotection of carbamate followed by condensation with a carboxylic acid or its derivative.Source of 2-bromo-5-fluoro-o-phenylenediamine core after reduction of a nitro group and deprotection.
Quinolines/QuinolonesDeprotection followed by reaction with α,β-unsaturated carbonyl compounds (e.g., Combes or Conrad-Limpach synthesis).Provides the substituted aniline component for ring formation.
TetrahydroquinolinesDirect intramolecular cyclization of the N-protected bromoaniline derivative. acs.orgActs as a competent nucleophile for ring-forming reactions. acs.org
PhenazinesDeprotection and subsequent condensation/oxidation reactions with catechols.Serves as the foundational substituted o-diamine building block.

Building Block for Functional Materials and Polymers

The electronic properties and reactive handles of Benzyl (2-bromo-5-fluorophenyl)carbamate position it as a promising building block for the synthesis of advanced functional materials and polymers. The combination of an electron-withdrawing fluorine atom and a polarizable bromine atom on the phenyl ring creates a significant dipole moment and influences the electronic structure of the molecule.

These features are particularly relevant in the field of non-linear optical (NLO) materials, where molecules with large hyperpolarizabilities are sought. mdpi.com Incorporating subunits like the 2-bromo-5-fluorophenyl group into larger conjugated systems can enhance third-order NLO properties. mdpi.comaps.org The bromine atom serves as a convenient point for modification, allowing the molecule to be incorporated as a monomer into a polymer chain via cross-coupling reactions such as Suzuki or Sonogashira couplings. This enables the creation of highly conjugated polymers where the electronic characteristics of the repeating carbamate unit contribute to the bulk properties of the material, such as its refractive index and NLO response. capes.gov.br Such materials are of interest for applications in photonics, optical data storage, and telecommunications.

Structural FeatureContribution to Material PropertiesPotential Application
Fluorine SubstituentInductively withdraws electron density, enhances thermal stability, and modifies electronic energy levels. mdpi.comNon-linear optical (NLO) devices, high-performance polymers.
Bromine SubstituentActs as a reactive site for polymerization (e.g., cross-coupling reactions) and influences molecular packing.Monomer for conjugated polymers, optoelectronic materials.
Aromatic SystemProvides a rigid, π-conjugated core that can be extended to enhance electronic communication.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).
Carbamate LinkerOffers a site for further functionalization and influences solubility and processing characteristics.Processable NLO polymers, functional thin films.

Role as a Synthetic Probe in Mechanistic Organic Chemistry

While specific studies detailing the use of this compound as a mechanistic probe are not prevalent, its structure contains features that make it an ideal candidate for such investigations. Mechanistic probes are stable, well-defined molecules used to elucidate the pathways, kinetics, and intermediates of chemical reactions.

The key features of this compound that lend it to mechanistic studies include:

Defined Regiochemistry : The fixed positions of the bromo and fluoro substituents allow for unambiguous tracking of transformations at specific sites on the aromatic ring, which is crucial for studying the regioselectivity of reactions like nucleophilic aromatic substitution or metal-catalyzed cross-couplings.

¹⁹F NMR Spectroscopy : The fluorine atom serves as a powerful spectroscopic handle. ¹⁹F NMR is highly sensitive to the local electronic environment, allowing researchers to monitor subtle changes occurring at or near the fluorine-bearing carbon during a reaction, providing insights into reaction intermediates and transition states.

Stable Protecting Group : The Cbz group is robust and unreactive under a wide range of conditions. total-synthesis.comijacskros.com This stability allows chemists to study reactions involving the C-Br bond or the aromatic ring without interference from a free amine group, thus isolating the chemistry of interest.

Reactive Site : The carbon-bromine bond is a well-known reactive site for transformations like lithiation, Grignard formation, and a plethora of palladium-catalyzed cross-coupling reactions. Using this substrate, one could systematically study how factors like catalyst loading, ligand effects, and solvent influence reaction outcomes.

Scaffold for Ligand Design in Chemical Biology Research

In chemical biology and drug discovery, a scaffold is a core molecular structure upon which new ligands and probes are built. The 2-bromo-5-fluorophenyl moiety of this compound provides a rigid and functionalizable platform for designing molecules that can interact with biological targets. nih.govneurips.cc

The design of small molecules that bind with high affinity and selectivity to proteins is a central goal of medicinal chemistry. The 2-bromo-5-fluorophenyl scaffold offers several advantages for this purpose. The phenyl ring provides a rigid core to which functional groups can be attached in a well-defined spatial orientation. The fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, while the bromine atom can form halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in ligand-receptor binding. acs.org

By modifying the carbamate portion of the molecule or by using the bromine atom as a handle for further diversification via cross-coupling, a library of compounds can be generated. nih.gov These compounds can then be screened against biological targets like enzymes or receptors to identify hits. For example, the related 4-bromo-N-phenylbenzamide scaffold has been used as a starting point for designing potent inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in non-small cell lung cancer. nih.gov

Chemical probes are specialized molecules designed to study the function and distribution of biological targets. The structure of this compound is well-suited for conversion into such probes. nih.gov

A key application is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. The bromine atom can be substituted with a radioactive isotope, such as bromine-76 (B1195326) (⁷⁶Br), a positron emitter. This would transform the molecule into a PET tracer, allowing for non-invasive imaging of its target receptor in vivo. This strategy has been successfully applied to other bromo-substituted benzamide (B126) scaffolds to develop imaging agents for the PPARγ receptor, which is overexpressed in certain tumors. researchgate.net

Furthermore, the fluorine atom can be used as a reporter in ¹⁹F NMR-based screening assays to study ligand binding to proteins. This technique can provide valuable information on binding affinity and the local environment of the ligand within the protein binding site.

Scaffold FeatureUtility in Ligand/Probe DesignExample Application
Rigid Phenyl CoreProvides a defined 3D structure for orienting functional groups.Base structure for kinase inhibitors. nih.gov
Fluorine AtomCan form specific hydrogen bonds; serves as a ¹⁹F NMR reporter.NMR-based fragment screening; enhancing binding affinity. nih.gov
Bromine AtomEnables halogen bonding; allows for radiolabeling (e.g., with ⁷⁶Br) or further chemical diversification.Development of PET imaging agents researchgate.net; library synthesis via cross-coupling.
Carbamate LinkerActs as a stable linker and a point for attaching other chemical moieties to explore binding sites.Connecting the scaffold to pharmacophores or solubility-enhancing groups. unimi.it

Future Directions and Emerging Research Avenues for Benzyl 2 Bromo 5 Fluorophenyl Carbamate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Benzyl (B1604629) (2-bromo-5-fluorophenyl)carbamate is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and greater scalability. rsc.orgacs.org

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, allows for precise control over parameters such as temperature, pressure, and reaction time. rsc.orgacs.org This level of control can lead to higher yields, improved purity, and better reproducibility. For the synthesis of halogenated aryl carbamates, flow chemistry can facilitate multi-step sequences without the need for isolating intermediates, thereby streamlining the production process. unimi.it For instance, a sequence involving the formation of an isocyanate intermediate followed by trapping with benzyl alcohol could be efficiently conducted in a series of connected flow reactors. unimi.it

Automated synthesis platforms, such as the SynFini™ and Synple Chem systems, are revolutionizing drug discovery and materials science by integrating artificial intelligence and robotics. nih.govyoutube.comyoutube.com These platforms can accelerate the design-make-test-analyze cycle, enabling high-throughput screening of reaction conditions and rapid synthesis of compound libraries. youtube.comresearchgate.net By employing pre-filled reagent cartridges and pre-programmed protocols, automated synthesizers can make complex chemical transformations more accessible and reproducible. youtube.com The integration of Benzyl (2-bromo-5-fluorophenyl)carbamate into such automated workflows could facilitate the rapid generation of derivatives for structure-activity relationship (SAR) studies, optimizing its properties for various applications.

TechnologyKey Advantages for Carbamate (B1207046) SynthesisPotential Application for this compound
Flow Chemistry Precise control of reaction parameters, enhanced safety, scalability, telescoping of multi-step reactions. rsc.orgacs.orgOptimized synthesis with higher yield and purity; safe handling of potentially hazardous intermediates.
Automated Synthesis High-throughput experimentation, rapid library synthesis, improved reproducibility, reduced manual labor. nih.govresearchgate.netRapid generation of a library of derivatives for SAR studies; accelerated discovery of new applications.

Development of Novel Catalytic Transformations Involving the Carbamate Moiety

The carbamate group in this compound is not merely a linker but an active functional group that can participate in or direct a variety of catalytic transformations. While traditionally viewed as a protecting group, recent research has unlocked its potential as a versatile handle in organic synthesis. magtech.com.cn

A significant area of development is the use of nickel catalysis for the cross-coupling of aryl carbamates. rsc.orgacs.org Unlike their palladium counterparts, nickel catalysts can effectively cleave the strong aryl C–O bond of carbamates, enabling reactions such as Suzuki-Miyaura couplings to form biaryl structures. acs.orgnih.gov This methodology is tolerant of various functional groups and can be accelerated using microwave heating. organic-chemistry.org Furthermore, nickel-catalyzed amination of aryl carbamates provides a direct route to N-aryl amines, which are important structures in medicinal chemistry. rsc.orgnih.gov Computational studies have elucidated the catalytic cycle for these transformations, suggesting that reductive elimination is often the rate-determining step. nih.gov

Other emerging catalytic strategies include:

Decarboxylative Amination: A nickel-catalyzed decarboxylation of aryl carbamates can convert phenols into aromatic amines, with carbon dioxide as the only byproduct, offering a waste-free synthetic route. acs.orgorganic-chemistry.org

C-H Activation: The carbamate group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of ortho-positions on the aromatic ring. magtech.com.cn

Photoredox Catalysis: Visible light-mediated nickel-catalyzed N-arylation of carbamates presents a mild and efficient alternative to traditional palladium-catalyzed methods. organic-chemistry.org

These catalytic advancements open up new possibilities for modifying the (2-bromo-5-fluorophenyl) portion of the molecule, allowing for the introduction of diverse substituents to fine-tune its biological or material properties.

Exploration of Supramolecular Interactions and Self-Assembly

The halogen atoms on the phenyl ring of this compound are key features for directing supramolecular interactions and promoting self-assembly. Halogen bonding, a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a powerful tool in crystal engineering and materials science.

The presence of both bromine and fluorine provides opportunities for specific and directional halogen bonds (e.g., C-Br···O, C-Br···N, or even Br···F interactions). researchgate.net These interactions, along with other noncovalent forces like π-π stacking and hydrogen bonding involving the carbamate moiety, can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netbath.ac.uk The rigidity of the brominated phenyl group can further facilitate the formation of these ordered structures. researchgate.net

Future research could focus on co-crystallization of this compound with other molecules (co-formers) that possess complementary hydrogen or halogen bond acceptors. By systematically varying the co-formers, it may be possible to create a range of supramolecular architectures with tailored properties, such as specific solid-state packing, porosity, or optical characteristics. Understanding and controlling these self-assembly processes are crucial for the rational design of new functional materials.

Interaction TypePotential Role in Self-Assembly
Halogen Bonding Directional control of molecular packing via C-Br···X or C-F···X interactions. researchgate.net
π-π Stacking Stabilization of layered structures through interactions between aromatic rings. bath.ac.uk
Hydrogen Bonding Formation of chains or networks involving the N-H and C=O groups of the carbamate.

Advanced Spectroscopic Probes Utilizing Halogenated Aryl Carbamates

The specific halogenation pattern of this compound makes it an interesting candidate for the development of advanced spectroscopic probes. The presence of fluorine, in particular, opens the door to the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR is a highly sensitive technique for studying molecular structure, dynamics, and interactions, as the fluorine chemical shift is very responsive to changes in the local electronic environment. acs.org Fluorinated aromatic amino acids have been successfully used as ¹⁹F NMR probes to investigate protein-ligand interactions. acs.org Similarly, this compound or its derivatives could be designed as probes for biological systems. For example, if the benzyl group were replaced with a moiety that binds to a specific biological target, the ¹⁹F NMR signal from the fluorophenyl ring could report on binding events and conformational changes.

Furthermore, the incorporation of fluorine into fluorophores can significantly modulate their photophysical properties, such as absorption and fluorescence wavelengths. nih.gov Research into fluorinated rhodamine and BODIPY dyes has shown that fluorination can enhance quantum yields and shift emission spectra, which is beneficial for biological imaging applications. nih.gov Future work could explore the synthesis of novel fluorophores based on the bromo-fluorophenyl scaffold, potentially leading to new probes for fluorescence microscopy or other imaging modalities. The interplay between experimental spectroscopy and quantum chemical calculations will be crucial for accurately characterizing the properties of these new probes. sns.it

Chemoinformatics and Big Data Analysis of Carbamate Chemical Space

The fields of chemoinformatics and big data are transforming chemical research and drug discovery by enabling the systematic analysis of vast chemical datasets. researchgate.netnih.gov These computational approaches can be applied to the chemical space surrounding this compound to predict properties, guide synthetic efforts, and identify new potential applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.gov By generating a virtual library of derivatives of this compound and calculating various molecular descriptors (e.g., electronic, steric, and topological), QSAR models can be built to predict their potential efficacy or toxicity. nih.govnih.gov Such models can help prioritize which compounds to synthesize and test, saving time and resources.

Moreover, generative AI models and machine learning algorithms are being used to accelerate the discovery of new molecules with desired properties. digitellinc.comfigshare.com These tools can explore a vast "chemical space" to design novel carbamate-based inhibitors or functional materials. figshare.com By analyzing large databases of existing compounds and their properties, these algorithms can identify patterns and propose new structures, like derivatives of this compound, that are likely to be successful. researchgate.net This data-driven approach, combining quantum chemistry calculations with chemoinformatics, represents a powerful new paradigm for molecular design and discovery. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (2-Bromo-5-fluorophenyl)carbamate, and how can purity be optimized?

  • Methodology : The compound is synthesized via carbamate bond formation using benzyl chloroformate (Cbz-Cl) and 2-bromo-5-fluoroaniline in the presence of a base (e.g., triethylamine or pyridine). Reaction conditions (0–5°C, anhydrous solvent) minimize side reactions. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
  • Critical Data : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane). Yield typically ranges 65–80%. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm (benzyl), δ 7.0–7.1 ppm (fluorophenyl), and δ 5.1 ppm (carbamate NH). 19^{19}F NMR confirms fluorine position (δ -110 to -115 ppm) .
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹; N-H stretch at ~3350 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 324.1 (C₁₄H₁₁BrFNO₂) .

Q. What stability considerations are critical for handling and storage?

  • Stability Profile : The compound is hygroscopic and light-sensitive. Store at 2–8°C under inert gas (argon/nitrogen) in amber vials. Decomposition products (e.g., bromophenols) form under prolonged exposure to moisture; monitor via HPLC .

Advanced Research Questions

Q. How can crystallography tools (e.g., SHELX, ORTEP) resolve structural ambiguities in derivatives?

  • Crystallographic Workflow :

Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

Collect X-ray data (Mo Kα radiation, λ = 0.71073 Å).

Solve structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares).

Validate using ORTEP-3 for thermal ellipsoid visualization and Hirshfeld surface analysis .

  • Key Metrics : Bond angles (C-Br: ~1.89 Å; C-F: ~1.34 Å); torsion angles confirm carbamate planarity .

Q. What mechanistic insights explain its role as a Tedizolid impurity (Impurity 38)?

  • Pharmaceutical Context : The compound arises during Tedizolid synthesis via incomplete coupling or deprotection. Assess its impact on drug efficacy using:

  • HPLC-MS : Quantify impurity levels in API batches (ICH Q3A limits: ≤0.1%).
  • In vitro bioassays : Test inhibition of bacterial ribosome binding (IC₅₀ comparison with Tedizolid) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT Studies :

  • Optimize geometry at B3LYP/6-31G(d) level.
  • Calculate Fukui indices to identify electrophilic sites (C-2 bromine is reactive in Suzuki-Miyaura couplings).
  • Simulate transition states for Pd-catalyzed reactions (e.g., with phenylboronic acid) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Reconciliation :

Validate assays (e.g., MIC vs. time-kill curves for antimicrobial activity).

Cross-reference with structural analogs (e.g., 4-bromo-2-fluorophenyl derivatives).

Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial 23S rRNA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.